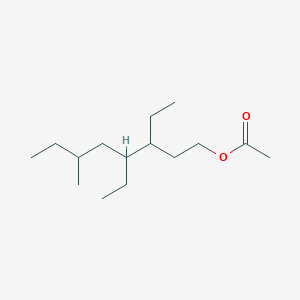

2-Methyl-N-propionylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

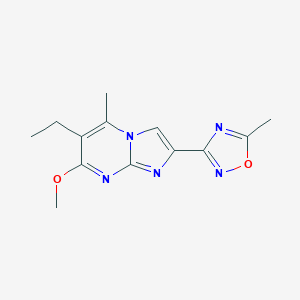

2-Methyl-N-propionylalanine is a modified amino acid with potential applications in peptide synthesis and structural studies. It is an example of an α,α-disubstituted amino acid, which provides unique structural characteristics to peptides and proteins.

Synthesis Analysis

- Asymmetric synthesis of β-methylphenylalanine, a related compound, demonstrates the potential for generating optically pure isomers of such modified amino acids (Dharanipragada et al., 1992).

- The microbiological synthesis of amino acids like phenylalanine and its derivatives, including methods that could potentially be adapted for 2-Methyl-N-propionylalanine, has been explored (Ignatov & Mosin, 2013).

Molecular Structure Analysis

- The molecular structure of amino acids, including derivatives like 2-Methyl-N-propionylalanine, significantly impacts their physical and chemical properties and their role in peptide structure (Obrecht et al., 1995).

Chemical Reactions and Properties

- Various chemical reactions, including the enzymatic synthesis of modified phenylalanine, can provide insights into the reactivity and potential applications of 2-Methyl-N-propionylalanine (Muramatsu et al., 2004).

Physical Properties Analysis

- The physical properties of amino acid derivatives are influenced by their molecular structure. The synthesis and analysis of similar compounds provide valuable insights into their solubility, stability, and structural characteristics (Layton et al., 1984).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, can be inferred from studies on similar amino acid derivatives. These properties are crucial for their potential applications in peptide synthesis and drug design (Li et al., 2009).

Applications De Recherche Scientifique

Pharmacotherapeutic Interventions for PKU

- Blocking Brain Phenylalanine Accumulation : A study explored the use of methylation on amino acids, such as 2-aminoisobutyrate (AIB), for treating PKU (Phenylketonuria). Methylation enhanced selectivity for restricting phenylalanine accumulation in the brain, suggesting that methylated amino acids, including analogs like 2-methyl-2-(methylamino)butanoic acids, could be targeted inhibitors for PKU treatment. This approach aims at pharmacotherapeutic interventions by utilizing NPAAs to mitigate the effects of PKU (Vogel et al., 2013).

Enzymatic Synthesis and Chemical Analysis

- N-Methyl-L-Phenylalanine Synthesis : Research demonstrated the enzymatic system capable of synthesizing N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine, highlighting the potential of specific enzymes in creating amino acid derivatives with high yield and purity. These compounds serve as chiral building blocks for various pharmacologically active products (Muramatsu et al., 2004).

Biochemical and Biophysical Applications

- Fluorescent Amino Acids for Protein Studies : A study introduced a genetically encoded fluorescent amino acid, demonstrating its application in studying protein structure and dynamics. The incorporation of such modified amino acids into proteins at defined sites allows for the investigation of protein folding/unfolding processes and biomolecular interactions (Summerer et al., 2006).

Metabolic Flux Analysis

- Investigating Methionine Metabolism : An analytical approach was described for quantifying methionine metabolic fluxes, providing insights into methionine salvage pathways. This method has implications for understanding how specific enzyme deficiencies, such as methylthioadenosine phosphorylase (MTAP) deletion, affect amino acid metabolism in cancer and other diseases (Shlomi et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-2-(propanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTPTTUSDRCJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-propionylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)

![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)